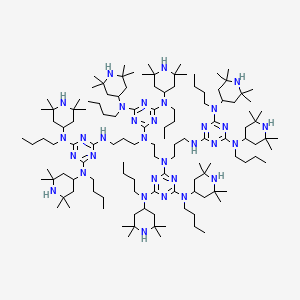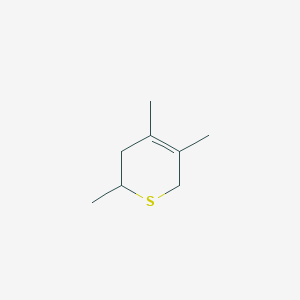![molecular formula C12H17NO3S B14414514 5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-76-6](/img/structure/B14414514.png)
5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a benzene ring substituted with a propan-2-yl group, a prop-2-en-1-yloxy group, and a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Ring Substituents: The benzene ring is first substituted with the propan-2-yl and prop-2-en-1-yloxy groups. This can be achieved through Friedel-Crafts alkylation and etherification reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation followed by amination. Sulfonation can be carried out using sulfur trioxide or chlorosulfonic acid, followed by reaction with an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Products may include epoxides or alcohols.
Reduction: Products may include amines or deoxygenated compounds.
Substitution: Products will vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Sulfonamides are known to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.
Medicine
Pharmaceuticals: Sulfonamide derivatives are widely used in antibiotics and other therapeutic agents.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site. This compound may interact with molecular targets such as enzymes or receptors, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.
N-(2-hydroxyphenyl)benzenesulfonamide: Another sulfonamide with different substituents on the benzene ring.
Uniqueness
5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propriétés
Numéro CAS |
82020-76-6 |
|---|---|
Formule moléculaire |
C12H17NO3S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
5-propan-2-yl-2-prop-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-4-7-16-11-6-5-10(9(2)3)8-12(11)17(13,14)15/h4-6,8-9H,1,7H2,2-3H3,(H2,13,14,15) |
Clé InChI |
HTOLSBQXVKWMTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OCC=C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


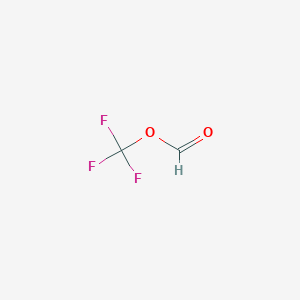
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)


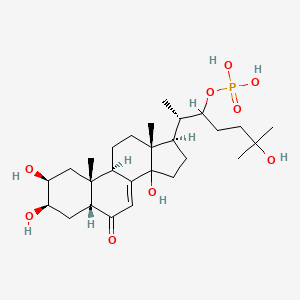
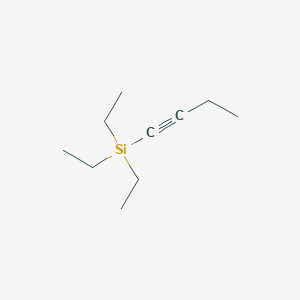
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
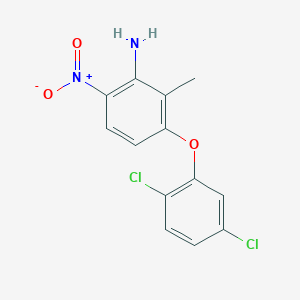
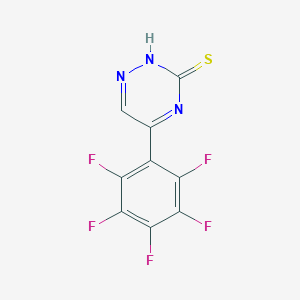
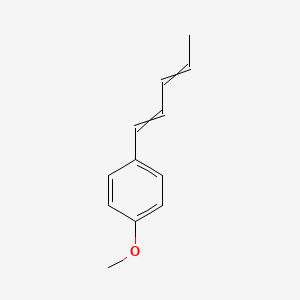
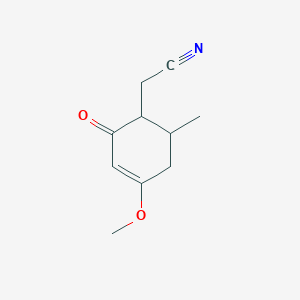
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
